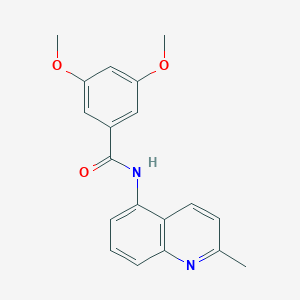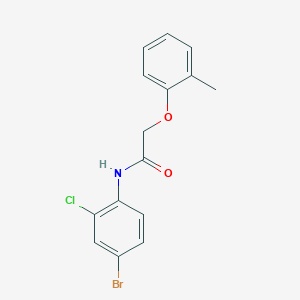
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQX is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. In
作用機序
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide selectively blocks the AMPA receptor by binding to the receptor's ion channel pore, preventing the influx of calcium ions. This inhibition of calcium influx leads to a decrease in synaptic plasticity, which is thought to play a crucial role in learning and memory.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant effects on synaptic plasticity and memory formation. In animal studies, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to impair long-term potentiation (LTP), a process that is thought to underlie memory formation. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to impair spatial memory in rats. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide is its selective blocking of the AMPA receptor, allowing for the investigation of the role of this receptor in various physiological and pathological processes. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide also has a high affinity for the AMPA receptor, making it a potent antagonist. However, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several potential future directions for research involving 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is investigating the role of AMPA receptors in neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide could be used to investigate the role of AMPA receptors in addiction and drug abuse. Finally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide could be used to study the mechanism of action of various drugs that act on the AMPA receptor, leading to the development of new treatments for neurological disorders.
合成法
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoyl chloride with 2-methylquinoline in the presence of a base, followed by the addition of ammonia or an amine. Another method involves the reaction of 3,5-dimethoxyaniline with 2-methylquinoline-5-carboxylic acid, followed by the addition of benzoyl chloride. The purity of 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide can be improved through recrystallization from a suitable solvent.
科学的研究の応用
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied in scientific research due to its unique properties as an AMPA receptor antagonist. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has also been used to study the mechanism of action of various drugs that act on the AMPA receptor, including antidepressants and antipsychotics. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been used to investigate the role of AMPA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-8-16-17(20-12)5-4-6-18(16)21-19(22)13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,21,22) |
InChIキー |
IEBBVWMWUQTHGS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
溶解性 |
2.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)